N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
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Overview
Description
N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties, making the compound highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The compound’s electron-withdrawing trifluoromethyl groups enhance its reactivity, allowing it to form strong interactions with enzymes and other proteins. This can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, ultimately affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-(1,3-Benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide, known for its antimicrobial properties.
Benzothiazole: The parent compound, widely used in the synthesis of dyes, rubber accelerators, and pharmaceuticals.
Trifluoromethylbenzothiazole: A related compound with similar electron-withdrawing properties, used in various chemical applications.
Uniqueness
This compound is unique due to the presence of both benzothiazole and trifluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
4612-65-1 |
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Molecular Formula |
C11H6F6N2OS |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C11H6F6N2OS/c12-10(13,14)7(11(15,16)17)8(20)19-9-18-5-3-1-2-4-6(5)21-9/h1-4,7H,(H,18,19,20) |
InChI Key |
NYGXSUQZWJCTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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